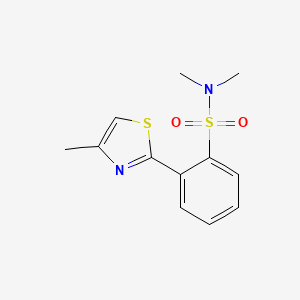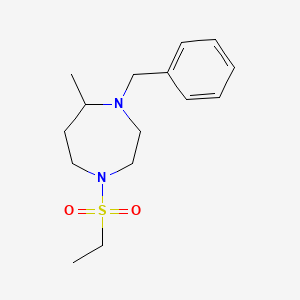
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea, also known as DMCM, is a potent and selective antagonist of the GABA-A receptor. It was first synthesized in the 1970s and has since been used extensively in scientific research to understand the mechanisms of action of GABA-A receptors and their role in neurological disorders.
Mechanism of Action
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea acts as a competitive antagonist of the GABA-A receptor, binding to the receptor site and preventing the binding of GABA. This results in a decrease in the inhibitory effects of GABA on the central nervous system, leading to increased neuronal excitability.
Biochemical and Physiological Effects:
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea has been shown to induce anxiety-like behaviors in animal models, suggesting that it may be a useful tool for studying the neurobiology of anxiety disorders. It has also been shown to impair memory and learning in rodents, indicating that it may have potential as a cognitive enhancer.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise manipulation of GABA-A receptor activity without affecting other neurotransmitter systems. However, one limitation is that 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea has a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research involving 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea. One area of interest is the development of novel GABA-A receptor modulators based on the structure of 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea. Another potential direction is the use of 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea as a tool for investigating the role of GABA-A receptors in neuropsychiatric disorders, such as depression and schizophrenia. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea and its potential therapeutic applications.
Synthesis Methods
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea can be synthesized through a multi-step process involving the reaction of 4,4-dimethylcyclohexanone with ethyl isocyanate, followed by the reaction of the resulting intermediate with 2-acetylpyridine. The final product is obtained through purification and crystallization.
Scientific Research Applications
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea has been widely used in scientific research to study the role of GABA-A receptors in neurological disorders, such as anxiety, epilepsy, and insomnia. It has also been used to investigate the effects of GABA-A receptor modulators on memory and learning.
properties
IUPAC Name |
1-(4,4-dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2)8-6-11(7-9-15)16-14(20)17-12-5-4-10-18(3)13(12)19/h4-5,10-11H,6-9H2,1-3H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWCFUGPGVSSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)NC2=CC=CN(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)





![2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide](/img/structure/B7591248.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)